Introduction: The Strategic Importance of 2,3-Diamino-6-phenylpyridine
Introduction: The Strategic Importance of 2,3-Diamino-6-phenylpyridine
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,3-Diamino-6-phenylpyridine
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Among its myriad derivatives, 2,3-Diamino-6-phenylpyridine (CAS No: 144563-51-9) emerges as a particularly valuable synthetic intermediate.[1] Its unique arrangement of two adjacent amino groups on a phenyl-substituted pyridine ring offers a rich platform for constructing complex heterocyclic systems.[1] These resultant molecules, often designed as mimics of endogenous purines, are frequently investigated in drug discovery programs targeting kinases and other biological targets.[2]
This guide serves as a comprehensive technical resource for researchers, offering a detailed exploration of the core physicochemical and spectroscopic properties of 2,3-Diamino-6-phenylpyridine. Understanding these fundamental characteristics is a prerequisite for its effective use in synthesis, enabling precise reaction control, accurate structural elucidation, and the rational design of novel therapeutic agents and materials.[3][4]
Section 1: Chemical Identity and Core Properties
A thorough characterization begins with unambiguous identification and a summary of fundamental physical constants. These data points are critical for everything from reaction stoichiometry calculations to predicting behavior in various physical states.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-phenylpyridine-2,3-diamine | PubChem[1] |
| CAS Number | 144563-51-9 | Benchchem[1] |
| Molecular Formula | C₁₁H₁₁N₃ | Benchchem[1] |
| Molecular Weight | 185.22 g/mol | Benchchem[1] |
| Appearance | Expected to be a powder or crystalline solid. | Inferred from related compounds |
| Melting Point | Data not available; related compound 2,6-diamino-3-phenylpyridine melts at 114-115°C. | Chase and Walker, 1953 |
| Solubility | Expected to have some solubility in polar organic solvents. The related 2,3-diaminopyridine is soluble in water (50 mg/mL). | Sigma-Aldrich |
| XLogP3 (Computed) | 1.5 | PubChem[5] |
Note: Experimental data for some properties of this specific isomer is not widely published. Values for closely related analogs are provided for context and highlight the importance of experimental verification.
Section 2: Spectroscopic Fingerprint for Structural Elucidation
Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections detail the expected spectral characteristics of 2,3-Diamino-6-phenylpyridine, which are indispensable for verifying its identity and purity after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[1]
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the amine and aromatic protons. The aromatic protons on both the pyridine and phenyl rings would typically resonate in the 7.0-9.0 ppm range.[1] The two primary amine groups (-NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. For a related diamine compound, these were observed at 5.03 and 5.41 ppm in DMSO-d₆.[1]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap. The carbons of the aromatic rings would appear in the downfield region, typically between 110-160 ppm.
Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a clear signature of the molecule's functional groups. Key expected absorption bands include:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.[1]
-
C-H Stretching (Aromatic): Signals typically observed around 3000-3100 cm⁻¹.[1]
-
C=C and C=N Stretching: Vibrations from the aromatic rings, expected in the 1400-1650 cm⁻¹ range.[1]
-
N-H Bending: Bending vibrations from the amino groups, typically found between 1550-1650 cm⁻¹.[1]
-
C-N Stretching: Occurring in the 1250-1350 cm⁻¹ region.[1]
-
-
Raman Spectroscopy: This technique provides complementary information to FT-IR, particularly for symmetric vibrations.[1] Key expected Raman shifts would correspond to the symmetric breathing modes of the pyridine and phenyl rings and the stretching vibrations of the C-C bond linking the two rings.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For 2,3-Diamino-6-phenylpyridine (C₁₁H₁₁N₃), the high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at an m/z corresponding to its exact mass (186.1026).
Section 3: Experimental Workflows for Physicochemical Characterization
The theoretical data presented above must be confirmed through rigorous experimental protocols. As a Senior Application Scientist, the rationale behind these standardized methods is as important as the steps themselves. These protocols are designed to be self-validating systems for generating reliable and reproducible data.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting point range suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small, dry sample of 2,3-Diamino-6-phenylpyridine.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.
-
Heating Protocol: Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Caption: Workflow for Melting Point Determination.
Protocol: Spectroscopic Sample Preparation and Analysis
Causality: Proper sample preparation is critical to obtaining high-resolution, artifact-free spectra. The choice of solvent for NMR is paramount to ensure sample dissolution without signal interference, while the preparation method for FT-IR depends on the sample's physical state.
Methodology: NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for polar compounds containing amino groups.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Methodology: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: General workflows for NMR and FT-IR analysis.
Section 4: Synthesis and Application Context
While this guide focuses on characterization, understanding the synthetic origin of 2,3-Diamino-6-phenylpyridine provides crucial context. Common strategies for synthesizing the core structure often involve:
-
Catalytic Hydrogenation: A highly efficient method involving the reduction of a corresponding dinitro- or nitro-amino precursor using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Cross-Coupling Reactions: Modern methods like the Suzuki coupling can be employed to introduce the phenyl group at the C-6 position by reacting a halogenated 2,3-diaminopyridine with phenylboronic acid.[1] This approach is highlighted in the synthesis of the related 2,6-diamino-3-phenylpyridine.[6]
The well-defined physicochemical properties of 2,3-Diamino-6-phenylpyridine make it a reliable building block. Its primary application is in synthetic organic and medicinal chemistry, where the adjacent amino groups can be readily cyclized with various reagents to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[2]
Section 5: Safety and Handling
Based on data for structurally similar diaminopyridines, 2,3-Diamino-6-phenylpyridine should be handled with appropriate care.[7][8]
-
Hazards: Likely to be harmful if swallowed (acute oral toxicity) and may cause skin and serious eye irritation.[9]
-
Handling: Use in a well-ventilated area or with local exhaust ventilation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
This information is a guideline and should be supplemented by consulting a comprehensive Safety Data Sheet (SDS) for the specific compound before use.
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